5-Ethoxy-2-fluorophenol
Overview
Description
5-Ethoxy-2-fluorophenol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroimaging in Alzheimer's Disease
5-Ethoxy-2-fluorophenol derivatives have been utilized in neuroimaging studies for Alzheimer's disease. Specifically, a molecular imaging probe selective for serotonin 1A (5-HT(1A)) receptors was developed using such derivatives. This probe, when used with positron emission tomography (PET), enabled the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).
Intracellular pH Measurement
Fluorinated o-aminophenol derivatives, closely related to this compound, have been developed as pH-sensitive probes. These probes have been used to measure intracellular pH, exhibiting negligible affinity for physiological levels of other ions and providing valuable insights into cellular function (Rhee, Levy, & London, 1995).
Antitumor Properties
Research on the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) revealed its potent and selective antitumor properties. This compound, being a candidate for clinical studies, demonstrated the importance of a fully functional aryl hydrocarbon receptor signaling pathway for its cytotoxicity in cancer cells (Trapani et al., 2003).
Cytochrome P-450 Research
Ethoxy- and benzyloxyphenoxazones, which share structural similarities with this compound, have been used in studies to distinguish between different induced cytochromes P-450. These studies have contributed significantly to our understanding of how different substances induce changes in liver enzyme activity, crucial for drug metabolism and toxicity studies (Burke et al., 1985).
Fluorescent Indicators for Cytosolic Calcium
Derivatives of this compound have been used to synthesize fluorescent indicators for measuring cytosolic free calcium levels. These indicators, combining a xanthene chromophore with a tetracarboxylate chelating site, have been instrumental in understanding calcium dynamics within cells (Minta, Kao, & Tsien, 1989).
PET Studies of Serotonergic Neurotransmission
This compound derivatives have been used in the development of a 5-HT 1A antagonist for studying serotonergic neurotransmission with PET. This research aids in understanding the role of serotonin in various neurological and psychiatric conditions (Plenevaux et al., 2000).
Properties
IUPAC Name |
5-ethoxy-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUNNTMPQKRXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592420 | |
Record name | 5-Ethoxy-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577793-66-9 | |
Record name | 5-Ethoxy-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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